molecular formula C17H19N3O B2802855 2-(4-Methoxypyrimidin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2379995-69-2

2-(4-Methoxypyrimidin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane

Cat. No.: B2802855
CAS No.: 2379995-69-2
M. Wt: 281.359
InChI Key: GRTNNTQZRZZAEM-UHFFFAOYSA-N
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Description

2-(4-Methoxypyrimidin-2-yl)-6-phenyl-2-azaspiro[33]heptane is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxypyrimidin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane typically involves multi-step organic reactions. One common approach includes the formation of the spirocyclic core through a cyclization reaction. The starting materials often include a pyrimidine derivative and a phenyl-substituted azaspiro compound. The reaction conditions may involve the use of strong bases or acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of high-yield reactions, minimizing the use of hazardous reagents, and employing efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypyrimidin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-(4-Methoxypyrimidin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-(4-Methoxypyrimidin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxypyrimidin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-(4-methoxypyrimidin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-21-15-7-8-18-16(19-15)20-11-17(12-20)9-14(10-17)13-5-3-2-4-6-13/h2-8,14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTNNTQZRZZAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CC3(C2)CC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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